molecular formula C16H12Cl2N2 B14341601 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine CAS No. 92405-76-0

5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine

Cat. No.: B14341601
CAS No.: 92405-76-0
M. Wt: 303.2 g/mol
InChI Key: RIAFQYPVFUTTRH-UHFFFAOYSA-N
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Description

5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine is a heterocyclic compound characterized by the presence of two chlorine-substituted phenyl groups attached to a dihydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired dihydropyrazine compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the reaction temperature is maintained around 80-100°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyrazine derivative.

    Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is the corresponding pyrazine derivative.

    Reduction: The major product is the fully saturated pyrazine ring.

    Substitution: The major products are the substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine exerts its effects is primarily through interaction with cellular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis. In anticancer research, it is believed to interfere with specific signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Bis(4-methylphenyl)-2,3-dihydropyrazine
  • 5,6-Bis(4-fluorophenyl)-2,3-dihydropyrazine
  • 5,6-Bis(4-bromophenyl)-2,3-dihydropyrazine

Uniqueness

5,6-Bis(4-chlorophenyl)-2,3-dihydropyrazine is unique due to the presence of chlorine atoms, which enhance its reactivity and potential biological activity. The chlorine atoms also contribute to the compound’s stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

92405-76-0

Molecular Formula

C16H12Cl2N2

Molecular Weight

303.2 g/mol

IUPAC Name

5,6-bis(4-chlorophenyl)-2,3-dihydropyrazine

InChI

InChI=1S/C16H12Cl2N2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-8H,9-10H2

InChI Key

RIAFQYPVFUTTRH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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